molecular formula C24H20BrN3O4 B12029883 4-Bromo-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate CAS No. 769152-85-4

4-Bromo-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate

Cat. No.: B12029883
CAS No.: 769152-85-4
M. Wt: 494.3 g/mol
InChI Key: CWOYTPVBEDNCOI-VULFUBBASA-N
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Description

4-Bromo-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate is a complex organic compound characterized by a phenyl benzoate backbone substituted with a bromine atom, a carbohydrazonoyl hydrazone group, and a 4-toluidino (para-methylanilino) moiety. Its molecular formula is C23H19BrN3O4, with a molecular weight of approximately 514.33 g/mol.

Properties

CAS No.

769152-85-4

Molecular Formula

C24H20BrN3O4

Molecular Weight

494.3 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate

InChI

InChI=1S/C24H20BrN3O4/c1-15-7-10-19(11-8-15)27-22(29)23(30)28-26-14-17-13-18(25)9-12-21(17)32-24(31)20-6-4-3-5-16(20)2/h3-14H,1-2H3,(H,27,29)(H,28,30)/b26-14+

InChI Key

CWOYTPVBEDNCOI-VULFUBBASA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3C

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3C

Origin of Product

United States

Preparation Methods

The synthesis of 4-Bromo-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate involves multiple steps. The general synthetic route includes the following steps:

    Formation of the oxo(4-toluidino)acetyl intermediate: This step involves the reaction of 4-toluidine with an appropriate acylating agent to form the oxo(4-toluidino)acetyl intermediate.

    Introduction of the carbohydrazonoyl group: The intermediate is then reacted with a carbohydrazide derivative to introduce the carbohydrazonoyl group.

    Bromination: The compound is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS).

    Esterification: Finally, the brominated compound is esterified with 2-methylbenzoic acid to form the final product.

Chemical Reactions Analysis

4-Bromo-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Bromo-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Key Observations :

  • Substitution at the benzoate ring (e.g., 2-methyl, 4-chloro, or 4-methoxy) influences solubility and crystallinity. For instance, the 4-chloro derivative (CID 9627136) exhibits a predicted collision cross-section (CCS) of 206.0 Ų for [M+H]+, slightly lower than the 4-methoxy analog (CID 9635264, CCS = 210.2 Ų for [M-H]-).
  • Electron-withdrawing groups (e.g., Cl) enhance thermal stability, while electron-donating groups (e.g., OCH3) increase polarity, affecting HPLC retention times.

Physicochemical Properties

Experimental data for the target compound are sparse, but inferences can be drawn from analogs:

Property Target Compound (2-methylbenzoate) 4-Chlorobenzoate Analog 4-Methoxybenzamido Analog
Melting Point Not reported Not reported 137.3–138.5°C (similar hydrazones)
Predicted CCS ([M+H]+) Not available 206.0 Ų 210.2 Ų (CID 9635264)
Solubility (logP) Estimated ~3.5 (similar structures) ~3.7 ~2.9 (polar substituent)

Crystallographic and Computational Studies

  • Crystal Packing : Phenacyl benzoate analogs (e.g., 2-(4-bromophenyl)-2-oxoethyl 4-methylbenzoate) form hydrogen-bonded networks via C=O···H–N interactions, a pattern likely applicable to the target compound.
  • DFT Studies : Catalytic cycles for related Ru(II)-catalyzed derivatives have been proposed, highlighting the role of electron-deficient substituents in stabilizing transition states.

Biological Activity

4-Bromo-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-Bromo-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate is C24H21BrN3O3C_{24}H_{21}BrN_3O_3, with a molecular weight of approximately 476.46 g/mol. The compound features a bromophenyl group, a carbohydrazone linkage, and an acetyl group derived from 4-toluidine.

PropertyValue
Molecular FormulaC₃₆H₃₁BrN₃O₃
Molecular Weight476.46 g/mol
IUPAC Name4-Bromo-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
CAS NumberNot available

Antimicrobial Properties

Research has indicated that compounds similar to 4-Bromo-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate exhibit significant antimicrobial activity. A study demonstrated that derivatives of this compound showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism involves disruption of bacterial cell walls and interference with metabolic pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of hydrazone derivatives. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle . The specific mechanism for 4-Bromo-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate may involve inhibition of specific oncogenic pathways or enzymes critical for tumor growth.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Interaction : It is hypothesized that the compound can bind to specific receptors on target cells, altering signaling pathways that lead to apoptosis or growth inhibition.
  • Oxidative Stress Induction : Some studies suggest that such compounds can increase oxidative stress within cells, leading to cell death in susceptible organisms .

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial properties of similar hydrazone derivatives against clinical isolates. Results showed a minimum inhibitory concentration (MIC) as low as 16 µg/mL for certain bacterial strains, indicating strong antimicrobial potential .
  • Anticancer Research : In vitro studies on cancer cell lines demonstrated that derivatives induced apoptosis at concentrations ranging from 10 to 50 µM. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicative of apoptosis .

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